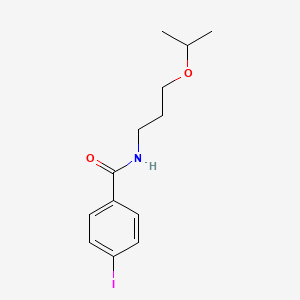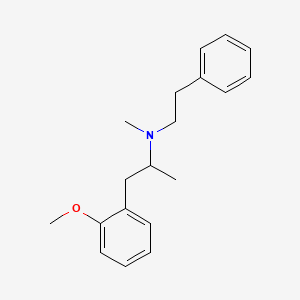![molecular formula C16H24N2OS B5222572 1-ethyl-4-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)piperazine](/img/structure/B5222572.png)
1-ethyl-4-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-4-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)piperazine, commonly known as ETC-159, is a novel small molecule inhibitor that has been developed to target the Wnt pathway. The Wnt pathway is a signaling pathway that plays a crucial role in embryonic development and tissue homeostasis. Dysregulation of this pathway has been implicated in a variety of diseases, including cancer, osteoporosis, and Alzheimer's disease. ETC-159 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Wirkmechanismus
The Wnt pathway is a complex signaling pathway that plays a crucial role in embryonic development and tissue homeostasis. Dysregulation of this pathway has been implicated in a variety of diseases, including cancer, osteoporosis, and Alzheimer's disease. The pathway is initiated by the binding of Wnt ligands to cell surface receptors, which leads to the activation of a signaling cascade that ultimately results in the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin acts as a transcriptional coactivator, regulating the expression of genes involved in cell proliferation, differentiation, and survival. ETC-159 inhibits the Wnt pathway by binding to β-catenin and preventing its nuclear translocation.
Biochemical and Physiological Effects:
ETC-159 has been shown to have a variety of biochemical and physiological effects. In preclinical studies, ETC-159 has been shown to inhibit the growth and proliferation of cancer cells, increase bone mass and strength, and improve cognitive function. ETC-159 has also been shown to have an effect on glucose metabolism, with some studies suggesting that it may have potential as a treatment for type 2 diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
ETC-159 has several advantages as a tool for studying the Wnt pathway. It is a small molecule inhibitor that can be easily synthesized and administered to cells or animals. It has been shown to be specific for β-catenin and does not inhibit other signaling pathways. However, there are also limitations to the use of ETC-159 in lab experiments. It has a relatively short half-life and may require multiple doses to achieve sustained inhibition of the Wnt pathway. In addition, it may have off-target effects that could complicate data interpretation.
Zukünftige Richtungen
There are several potential future directions for research on ETC-159. One area of interest is the development of combination therapies that target both the Wnt pathway and other signaling pathways involved in cancer. Another area of interest is the development of more potent and selective inhibitors of the Wnt pathway. Finally, there is a need for further research to understand the long-term effects of Wnt pathway inhibition on bone health and cognitive function.
Synthesemethoden
The synthesis of ETC-159 involves several steps, starting with the reaction of 2-bromo-4-methylthiophene with ethyl piperazine to form 1-ethyl-4-(4-methylthiophen-2-yl)piperazine. This intermediate is then reacted with 2-bromo-5,6,7,8-tetrahydrocyclohepta[b]thiophene to form 1-ethyl-4-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)piperazine. Finally, this compound is treated with an acid chloride to form the final product, 1-ethyl-4-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)piperazine.
Wissenschaftliche Forschungsanwendungen
ETC-159 has been shown to inhibit the Wnt pathway by targeting the protein β-catenin, which plays a key role in the pathway. In preclinical studies, ETC-159 has demonstrated antitumor activity in a variety of cancer types, including colorectal, breast, and liver cancer. ETC-159 has also been shown to increase bone mass and strength in animal models of osteoporosis. In addition, ETC-159 has been shown to improve cognitive function in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
(4-ethylpiperazin-1-yl)-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2OS/c1-2-17-8-10-18(11-9-17)16(19)15-12-13-6-4-3-5-7-14(13)20-15/h12H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DECQGZNTQKOCKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC3=C(S2)CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-acetylphenyl)-2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5222497.png)
![3-(2,3-dihydro-1H-inden-2-yl)-1-isobutyl-8-[(1-phenyl-1H-pyrazol-4-yl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5222509.png)

![N-[2-(4-ethyl-1,3-thiazol-2-yl)ethyl]-1-(2-methoxyethyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B5222518.png)
![N~2~-({2-[(4-benzyl-1-piperazinyl)methyl]-1,3-oxazol-4-yl}carbonyl)-L-valinamide](/img/structure/B5222522.png)

![3-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B5222532.png)
![N-(3,4-dimethylphenyl)-3-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5222539.png)
![2-{[4-allyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-bromo-4,6-difluorophenyl)acetamide](/img/structure/B5222544.png)
![N-[3-(4-fluorophenoxy)-5-nitrophenyl]-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B5222553.png)
![1-(3-nitrophenyl)-5-[3-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5222560.png)
![1-(4-ethylphenyl)-4-[(5-phenyl-2-furyl)methylene]-3,5-pyrazolidinedione](/img/structure/B5222562.png)
![5-[(5-bromo-2-furyl)methylene]-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5222570.png)
![N,N'-[(4-methoxyphenyl)methylene]bis(2,2-diphenylacetamide)](/img/structure/B5222574.png)